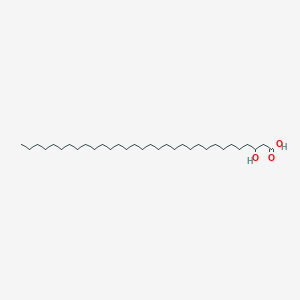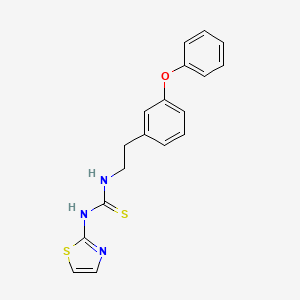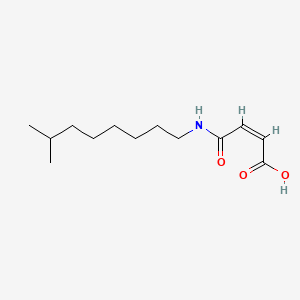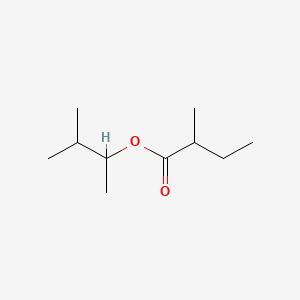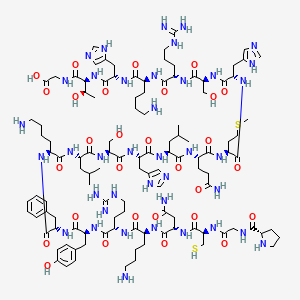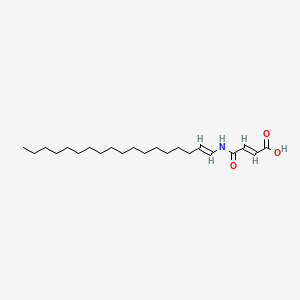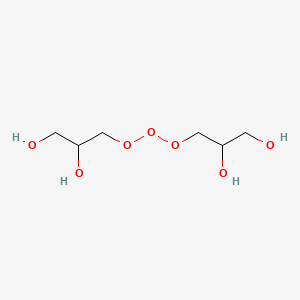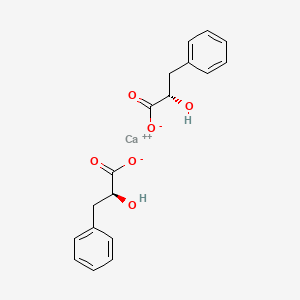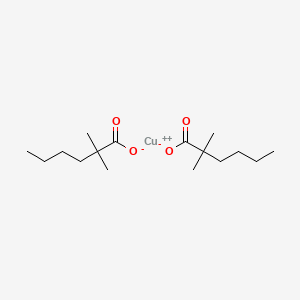
Copper bis(dimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper bis(dimethylhexanoate) is a coordination compound with the molecular formula C16H30CuO4. It is a copper(II) complex where the copper ion is coordinated by two dimethylhexanoate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper bis(dimethylhexanoate) can be synthesized through the reaction of copper(II) acetate with dimethylhexanoic acid in an organic solvent such as methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for copper bis(dimethylhexanoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Copper bis(dimethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to higher oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products Formed:
Oxidation: Products may include copper oxides or other copper-containing compounds.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper bis(dimethylhexanoate) has several applications in scientific research:
Mecanismo De Acción
The mechanism by which copper bis(dimethylhexanoate) exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various ligands. The copper ion can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects, depending on the specific biological target .
Comparación Con Compuestos Similares
Copper bis(dimethylhexanoate) can be compared with other copper(II) complexes, such as:
Copper(II) acetylacetonate (Cu(acac)2): Both compounds have similar coordination environments, but copper bis(dimethylhexanoate) has bulkier ligands, which can affect its reactivity and solubility.
Copper(II) 2,2,6,6-tetramethylheptane-3,5-dionate (Cu(TMHD)2): This compound has similar steric properties to copper bis(dimethylhexanoate) and is used in similar applications, such as catalysis and materials science.
Uniqueness: The bulkiness of the dimethylhexanoate ligands can provide steric protection to the copper center, affecting its interactions with other molecules and its stability in various environments .
Conclusion
Copper bis(dimethylhexanoate) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable subject of study and application in scientific research.
Propiedades
Número CAS |
94086-51-8 |
|---|---|
Fórmula molecular |
C16H30CuO4 |
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
copper;2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
ZZRRDRWGCZYYHK-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


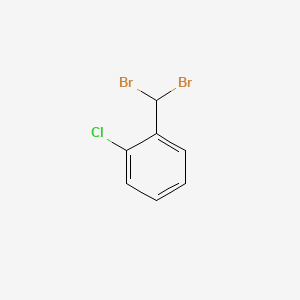
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)

